![molecular formula C9H5ClO3 B2386584 5-Chlorobenzofuran-3-carboxylic acid CAS No. 93670-31-6](/img/structure/B2386584.png)
5-Chlorobenzofuran-3-carboxylic acid
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Overview
Description
5-Chlorobenzofuran-3-carboxylic acid (5-CBF-3-CA) is a versatile chemical compound that has found various applications in different fields of study .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For example, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis
The molecular formula of 5-Chlorobenzofuran-3-carboxylic acid is C9H5ClO3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chlorobenzofuran-3-carboxylic acid are not detailed in the search results, benzofuran compounds in general have been shown to have a wide range of biological and pharmacological applications .Physical And Chemical Properties Analysis
The molecular weight of 5-Chlorobenzofuran-3-carboxylic acid is 196.59 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong anti-tumor activities . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Antibacterial Properties
Benzofuran derivatives have demonstrated significant antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Effects
These compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.
Anti-Viral Applications
Benzofuran compounds have shown anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Properties
A series of fourteen apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides . Each compound was then tested to evaluate its antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A) via cell viability assays .
Synthesis of Benzofuran-3-Carboxylate Esters
Benzofuran-3-carboxylate esters are synthesized using benzofuran derivatives . These esters have potential applications in various fields, including medicinal chemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEQTIZDAMRKHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-benzofuran-3-carboxylic acid | |
CAS RN |
93670-31-6 |
Source
|
Record name | 5-chloro-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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